molecular formula C9H8N2O B1610054 4-phenyl-1,3-dihydro-2H-imidazol-2-one CAS No. 6794-69-0

4-phenyl-1,3-dihydro-2H-imidazol-2-one

Cat. No. B1610054
Key on ui cas rn: 6794-69-0
M. Wt: 160.17 g/mol
InChI Key: JUCLXFPLJNDBJO-UHFFFAOYSA-N
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Patent
US05932742

Procedure details

2-Aminoacetophenone (5.6 g, 32.65 mmol) was dissolved in 200 ml of water in a three necked flask equipped with a thermometer and was heated up to 70° C. Potassium cyanate (2.9 g, 35.92 mmol) was added in several portions at 70° C. while the pH of the reaction solution was maintained in the range of 1 to 3 by the continuous addition of conc. HCl. After the addition of potassium cyanate was completed, the reaction mixture was stirred at 70° C. for 4 hours and left at room temperature overnight. The brownish precipitate thus formed was collected by filtration and dried to obtain 3.7 g of the title compound.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Potassium cyanate
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
potassium cyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[O-:11][C:12]#[N:13].[K+].Cl>O>[C:5]1([C:3]2[NH:13][C:12](=[O:11])[NH:1][CH:2]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
NCC(=O)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Potassium cyanate
Quantity
2.9 g
Type
reactant
Smiles
[O-]C#N.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
potassium cyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C#N.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 70° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer
WAIT
Type
WAIT
Details
left at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The brownish precipitate thus formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1NC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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